Cas no 2034633-55-9 (4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine)

4-{1-(3-Chlorobenzoyl)piperidin-3-yloxy}pyrimidine is a synthetic organic compound featuring a pyrimidine core linked to a piperidine moiety via an ether bridge, with a 3-chlorobenzoyl substitution. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of biologically active molecules. The presence of the chlorobenzoyl group enhances lipophilicity, which may improve membrane permeability, while the pyrimidine scaffold offers opportunities for hydrogen bonding interactions, making it valuable in drug discovery. The compound’s well-defined heterocyclic architecture allows for further functionalization, enabling tailored modifications for target-specific applications. Its synthetic versatility and structural features make it a promising candidate for research in pharmacological or agrochemical contexts.
4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine structure
2034633-55-9 structure
商品名:4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine
CAS番号:2034633-55-9
MF:C16H16ClN3O2
メガワット:317.770142555237
CID:5337556

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine 化学的及び物理的性質

名前と識別子

    • (3-chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
    • (3-chlorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
    • 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine
    • インチ: 1S/C16H16ClN3O2/c17-13-4-1-3-12(9-13)16(21)20-8-2-5-14(10-20)22-15-6-7-18-11-19-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
    • InChIKey: QHWIPNABVZJYLU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C(N1CCCC(C1)OC1C=CN=CN=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 382
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 55.3

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6480-5301-100mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
100mg
$372.0 2023-09-08
Life Chemicals
F6480-5301-2mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
2mg
$88.5 2023-09-08
Life Chemicals
F6480-5301-10mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
10mg
$118.5 2023-09-08
Life Chemicals
F6480-5301-10μmol
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
10μmol
$103.5 2023-09-08
Life Chemicals
F6480-5301-15mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
15mg
$133.5 2023-09-08
Life Chemicals
F6480-5301-5mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
5mg
$103.5 2023-09-08
Life Chemicals
F6480-5301-50mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
50mg
$240.0 2023-09-08
Life Chemicals
F6480-5301-75mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
75mg
$312.0 2023-09-08
Life Chemicals
F6480-5301-20μmol
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6480-5301-30mg
4-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
2034633-55-9
30mg
$178.5 2023-09-08

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine 関連文献

4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidineに関する追加情報

4-{1-(3-Chlorobenzoyl)piperidin-3-yloxy}pyrimidine: A Comprehensive Overview

The compound 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine, with the CAS number 2034633-55-9, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique combination of functional groups, which include a pyrimidine ring, a piperidine moiety, and a 3-chlorobenzoyl substituent. The integration of these groups imparts the molecule with intriguing chemical properties and potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and neurodegenerative diseases. The pyrimidine ring, a heterocyclic aromatic system, serves as a versatile scaffold for the attachment of diverse functional groups. In the case of 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine, the pyrimidine ring is substituted at the 4-position with a piperidinyl group that is further modified by a 3-chlorobenzoyl moiety. This substitution pattern enhances the molecule's ability to interact with biological targets, making it a promising candidate for drug development.

The piperidine ring in this compound plays a critical role in modulating its pharmacokinetic properties. Piperidine, a six-membered cyclic amine, contributes to the molecule's lipophilicity and stability. The 3-position of the piperidine ring is substituted with an oxy group that connects to the pyrimidine core. This connectivity ensures that the molecule maintains a balance between hydrophilic and hydrophobic characteristics, which is essential for optimal absorption and distribution within biological systems.

The 3-chlorobenzoyl group attached to the piperidine ring introduces additional electronic and steric effects. The chlorine atom at the meta position of the benzene ring enhances the molecule's electrophilic character while also increasing its molecular weight. This substitution pattern has been shown to improve the compound's binding affinity to specific protein targets, such as kinases and G-protein coupled receptors (GPCRs). Recent research has demonstrated that analogs of this compound exhibit potent inhibitory activity against several disease-associated enzymes, making them valuable leads for drug discovery.

In terms of synthesis, 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of a pyrimidine derivative with an appropriately substituted piperidinyl alcohol in the presence of a coupling agent such as HATU or EDCI. This method ensures high yields and excellent control over the product's stereochemistry.

The structural complexity of this compound makes it an attractive target for computational studies as well. Researchers have employed molecular docking simulations to investigate its binding modes with various biological targets. These studies have provided valuable insights into the relationship between the compound's structure and its bioactivity, paving the way for further optimization.

In conclusion, 4-{1-(3-chlorobenzoyl)piperidin-3-yloxy}pyrimidine represents a fascinating example of how structural diversity can be harnessed to create molecules with unique properties. Its combination of functional groups and substitution patterns positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is likely to remain at the forefront of scientific inquiry for years to come.

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